molecular formula C6H9F3O2 B577951 Ethyl 2,3,3-trifluorobutanoate CAS No. 1219589-17-9

Ethyl 2,3,3-trifluorobutanoate

Cat. No.: B577951
CAS No.: 1219589-17-9
M. Wt: 170.131
InChI Key: LQRLDUUHECJDES-UHFFFAOYSA-N
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Description

Ethyl 2,3,3-trifluorobutanoate, also known as 2,3,3-trifluorobutyric acid ethyl ester, is a fluorinated organic compound with the molecular formula C6H9F3O2. It is a colorless liquid with a molecular weight of 170.13 g/mol. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,3,3-trifluorobutanoate can be synthesized through several methods. One common method involves the reaction of 2,3,3-trifluorobutyric acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3,3-trifluorobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2,3,3-trifluorobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2,3,3-trifluorobutanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group in the compound imparts unique electronic properties, making it a valuable intermediate in various chemical reactions. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in further reactions .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4,4,4-trifluorobutyrate: Another fluorinated ester with similar properties but different structural arrangement.

    Ethyl 2,2,2-trifluoroacetate: A related compound with a trifluoromethyl group attached to the alpha carbon.

Uniqueness

Ethyl 2,3,3-trifluorobutanoate is unique due to the position of the trifluoromethyl group, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in the physical and chemical properties compared to other similar compounds .

Biological Activity

Ethyl 2,3,3-trifluorobutanoate is a fluorinated organic compound that has garnered attention for its potential biological activities. The presence of trifluoromethyl groups in organic molecules often enhances their biological properties, making them valuable in medicinal chemistry and related fields. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by its molecular formula C5H7F3O2C_5H_7F_3O_2 and a molecular weight of approximately 168.11 g/mol. The compound features a trifluoromethyl group at the 2-position and an ethyl ester functional group. The synthesis of this compound can be achieved through various methods, including the reaction of ethyl acetoacetate with trifluoroacetic anhydride or through nucleophilic substitution reactions involving trifluoroacetate derivatives.

The biological activity of this compound can be attributed to several mechanisms:

  • Lipophilicity : The introduction of fluorine atoms increases the lipophilicity of the compound, potentially enhancing its ability to penetrate biological membranes and interact with cellular targets.
  • Electrophilic Nature : The trifluoromethyl group can act as an electrophile in various biochemical reactions, facilitating interactions with nucleophilic sites in proteins or nucleic acids.
  • Stability : Fluorinated compounds often exhibit increased metabolic stability compared to their non-fluorinated counterparts, which can prolong their biological effects.

Case Studies and Research Findings

Research has indicated that compounds similar to this compound exhibit significant biological activities:

  • Antimicrobial Activity : A study demonstrated that fluorinated esters possess antimicrobial properties against various bacterial strains due to their ability to disrupt cellular membranes and inhibit enzyme functions .
  • Anti-inflammatory Effects : Compounds with trifluoromethyl groups have been shown to modulate inflammatory pathways effectively. For instance, certain fluorinated esters demonstrated reduced production of pro-inflammatory cytokines in vitro .
  • Enzyme Inhibition : this compound may inhibit specific enzymes involved in metabolic pathways. Research indicates that fluorinated compounds can act as inhibitors for enzymes like acetylcholinesterase and cyclooxygenase .

Data Table: Biological Activities of Similar Compounds

Compound NameActivity TypeReference
Ethyl 2-fluoro-4-methylbenzoateAntimicrobial
TrifluoroacetophenoneAnti-inflammatory
Ethyl 2,3-difluorobutanoateEnzyme inhibitor

Properties

IUPAC Name

ethyl 2,3,3-trifluorobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O2/c1-3-11-5(10)4(7)6(2,8)9/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRLDUUHECJDES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70746367
Record name Ethyl 2,3,3-trifluorobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219589-17-9
Record name Ethyl 2,3,3-trifluorobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1219589-17-9
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